molecular formula C6H10BNO4 B582384 2-Methoxypyridine-3-boronic acid hydrate CAS No. 1256355-25-5

2-Methoxypyridine-3-boronic acid hydrate

Cat. No.: B582384
CAS No.: 1256355-25-5
M. Wt: 170.959
InChI Key: DHHSGONJRVICQW-UHFFFAOYSA-N
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Safety and Hazards

This chemical is considered hazardous. It may cause respiratory irritation, is harmful if swallowed, causes serious eye irritation, and causes skin irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Mechanism of Action

Target of Action

The primary target of 2-Methoxypyridine-3-boronic acid hydrate is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This compound, as an organoboron reagent, plays a crucial role in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group (from this compound) is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of various organic compounds, contributing to diverse cellular effects depending on the specific compounds produced .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and tolerant to functional groups . Additionally, the compound is relatively stable but can decompose under the influence of strong oxidizing agents and acidic conditions .

Biochemical Analysis

Biochemical Properties

2-Methoxypyridine-3-boronic acid hydrate plays a significant role in biochemical reactions. It is often used in Suzuki coupling reactions, where it can be connected to the target molecular structure . In addition, under certain coupling conditions, the boronic acid in the structure can be transformed into nitrogen or oxygen atoms .

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role in Suzuki coupling reactions. It can bind to biomolecules and influence their activity, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound should be stored at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridine-3-boronic acid hydrate typically involves the reaction of 3-bromo-2-methoxypyridine with a boron reagent. One common method includes the following steps :

  • In a dry Schlenk flask, magnesium turnings are activated with diisobutylaluminum hydride in the presence of lithium chloride.
  • 3-Bromo-2-methoxypyridine is added to the activated magnesium to form the Grignard reagent.
  • The reaction mixture is cooled to 0°C, and trimethyl borate is added.
  • The mixture is stirred overnight, quenched with dilute hydrochloric acid, and extracted with ethyl acetate.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
  • The crude product is purified by recrystallization from a water-acetonitrile mixture.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine-3-boronic acid hydrate primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methoxypyridine-3-boronic acid hydrate is unique due to its methoxy group, which can influence its reactivity and solubility. The presence of the hydrate also affects its physical properties, such as melting point and solubility in water .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.H2O/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHSGONJRVICQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657405
Record name (2-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-25-5
Record name (2-Methoxypyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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